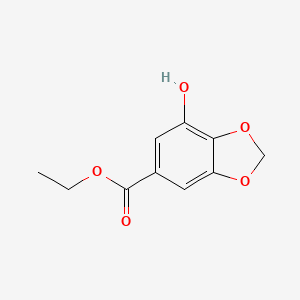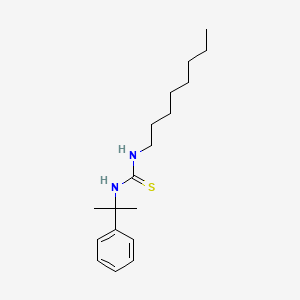![molecular formula C12H15BrO4 B8598136 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone](/img/structure/B8598136.png)
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone
Vue d'ensemble
Description
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone is an organic compound with the molecular formula C11H15BrO4 It is a brominated derivative of ethanone, featuring a phenyl ring substituted with methoxy and methoxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-dimethoxy-4-(methoxymethyl)acetophenone using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or acetic acid . The reaction is usually carried out at room temperature to ensure controlled bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone involves its interaction with various molecular targets. The bromine atom can participate in electrophilic reactions, while the methoxy and methoxymethyl groups can engage in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-[4-(methoxymethyl)phenyl]ethanone: Similar structure but lacks the dimethoxy groups.
2-Bromo-2’,5’-dimethoxyacetophenone: Similar brominated acetophenone with different substitution pattern.
4-Bromo-2,6-dimethoxybenzaldehyde: Similar aromatic structure with bromine and methoxy groups but different functional group (aldehyde).
Uniqueness
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]Ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methoxymethyl groups, along with the bromine atom, makes it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C12H15BrO4 |
|---|---|
Poids moléculaire |
303.15 g/mol |
Nom IUPAC |
2-bromo-1-[2,6-dimethoxy-4-(methoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/C12H15BrO4/c1-15-7-8-4-10(16-2)12(9(14)6-13)11(5-8)17-3/h4-5H,6-7H2,1-3H3 |
Clé InChI |
ZOBZGKPFRXSGOQ-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC(=C(C(=C1)OC)C(=O)CBr)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3,5,6-Trichloropyridin-2-yl)oxy]acetyl chloride](/img/structure/B8598059.png)


![Diethyl 2-[(3-chlorophenyl)methyl]propanedioate](/img/structure/B8598076.png)









